2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic compound featuring a tetracyclic thienopyridine core. Its structure includes:
- A 4-chlorophenoxy group attached via an acetamido linker at position 2.
- A methyl substituent at position 6 of the tetrahydrothieno[2,3-c]pyridine ring.
- A hydrochloride salt formulation, enhancing aqueous solubility for pharmaceutical applications.
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S.ClH/c1-21-7-6-12-13(8-21)25-17(15(12)16(19)23)20-14(22)9-24-11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKCTKLSBIEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H16ClN3O3S
- Molecular Weight : 335.81 g/mol
The compound is believed to exert its biological effects through the modulation of various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of the ATF4 pathway, which is implicated in cellular stress responses and cancer progression. This inhibition could potentially lead to reduced tumor growth and enhanced efficacy when used in combination with other chemotherapeutics .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in colorectal cancer cells by modulating apoptotic pathways. The compound's IC50 values for inhibiting cell proliferation range from 5 to 10 µM depending on the cancer cell line tested .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In models of neurodegeneration, it has shown promise in reducing neuronal cell death induced by oxidative stress. This effect is attributed to its ability to scavenge free radicals and modulate inflammatory responses .
Case Studies
- Colorectal Cancer Study : In a study involving HCT116 colorectal cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to increased caspase activity, indicating enhanced apoptotic processes .
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential therapeutic role in neurodegenerative conditions .
Summary of Findings
| Activity | IC50 Value (µM) | Cell Line/Model | Mechanism |
|---|---|---|---|
| Anticancer | 5 - 10 | HCT116 Colorectal Cancer Cells | Apoptosis induction via caspase activation |
| Neuroprotection | N/A | Alzheimer's Disease Model | Free radical scavenging and inflammation modulation |
Comparison with Similar Compounds
Key Observations :
- Halogenation: The target compound uses a single 4-chlorophenoxy group, while analogs vary in halogenation (e.g., 2,4-dichloro in -fluoro in ) .
- Linker Chemistry: The target employs an ether linkage (phenoxy), whereas analogs use sulfonyl () or alkyl-acetamido () groups, altering electronic properties .
- Position 6 Modifications : Substituents range from small methyl/ethyl groups to bulky isopropyl and acetyl moieties, influencing steric bulk and metabolic stability .
Physicochemical Properties
- Hydrochloride Salts : The target compound and those in and are hydrochloride salts, likely improving solubility compared to neutral forms () .
- Molecular Weight : The sulfonyl-containing analog () has the highest molecular weight (478.4 g/mol), while the fluorinated analog () is the lightest (383.9 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
